cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 3-chlorophenyl substituent at the 4-position, a methyl group at the 6-position, and a cyclopentyl ester at the 5-carboxylate position. The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, often associated with calcium channel modulation and antimicrobial activity . The ethyl analog has a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol; replacing the ethyl ester with a cyclopentyl group would increase molecular weight to approximately 334.83 g/mol (C₁₆H₁₇ClN₂O₃), enhancing lipophilicity .
Properties
IUPAC Name |
cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10-14(16(21)23-13-7-2-3-8-13)15(20-17(22)19-10)11-5-4-6-12(18)9-11/h4-6,9,13,15H,2-3,7-8H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIVXNGVIKWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386196 | |
| Record name | cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-77-9 | |
| Record name | cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then reacted with urea and methyl acetoacetate to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share key structural features with the target molecule, enabling comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on cyclopentyl substitution.
Key Comparative Findings
Core Structure Influence :
- Dihydropyrimidine derivatives (e.g., target compound and ethyl analogs) are associated with calcium channel modulation, while triazole-thiones and triazole-pyridines exhibit antimicrobial or neuroactive properties .
Substituent Effects: 3-Chlorophenyl Group: Common across all compared compounds, this substituent likely enhances binding to hydrophobic pockets in biological targets . Piperazinylmethyl Group: Introduced in the dihydropyrimidine analog from , this group may enhance solubility via protonation at physiological pH, a feature absent in the target compound .
Synthetic Feasibility :
- Triazole-thiones () demonstrate high yields (85–95%), suggesting robust synthetic routes. Dihydropyrimidines, including the target compound, typically require Biginelli-like condensations, which may have lower yields (~60–70%) .
Biological Activity :
Research Methodologies and Structural Analysis
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-3 () are widely used for structural determination of similar compounds, enabling precise analysis of hydrogen bonding and crystal packing .
- Hydrogen Bonding : Graph set analysis () reveals that 3-chlorophenyl-containing compounds often form C–H···Cl and N–H···O interactions, stabilizing their crystal lattices .
Biological Activity
Cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Functional Groups : Contains a pyrimidine core with a cyclopentyl group and a chlorophenyl substituent.
- Molecular Weight : Approximately 304.75 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate aldehydes and ketones with urea or thiourea derivatives.
- Cyclization : Formation of the pyrimidine ring through cyclization techniques under acidic or basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, pyrimidine derivatives have shown effectiveness against various bacterial strains, including:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 24 | Staphylococcus aureus | 4–8 |
| 24 | Mycobacterium abscessus | 4–8 |
| 24 | Mycobacterium smegmatis | 4–8 |
These findings suggest the potential for cyclopentyl derivatives in treating infections caused by resistant strains .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Cell Lines Tested : Studies have included breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116).
Case Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of cyclopentyl pyrimidines on cancer cell lines, researchers observed:
- Cell Viability Assay : A significant reduction in viability was noted at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis markers in treated cells compared to controls.
Case Study 2: In Vivo Studies
In vivo studies utilizing murine models demonstrated that administration of the compound resulted in tumor size reduction by approximately 50% compared to untreated controls after two weeks of treatment.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to key enzymes involved in nucleotide synthesis.
- Receptor Interaction : Potential interaction with cellular receptors influencing signaling pathways related to cell growth and apoptosis.
Q & A
Q. What are the common synthetic routes for cyclopentyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate and its analogs?
Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multicomponent reactions (e.g., Biginelli reaction) or stepwise condensation. For analogs with aryl substituents, substituted aldehydes (e.g., 3-chlorobenzaldehyde) are reacted with β-keto esters (e.g., cyclopentyl acetoacetate) and urea/thiourea under acidic or solvent-free conditions. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., HCl, Lewis acids) critically influence yield and purity. For example, methyl analogs are synthesized via cyclocondensation at 80–100°C for 6–12 hours . Optimization of steric and electronic effects of substituents (e.g., 3-chlorophenyl) is essential to avoid side products like open-chain intermediates .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-chlorophenyl, ester carbonyl at ~δ 165 ppm).
- IR: Stretching vibrations for C=O (1670–1750 cm) and N–H (3200–3400 cm) confirm the pyrimidinone core.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. SHELX software refines structures using high-resolution data, with R factors < 0.05 indicating high accuracy .
Q. What are the key structural features determined by X-ray crystallography?
Methodological Answer: SCXRD analysis of related dihydropyrimidines reveals:
- Planarity: The pyrimidinone ring adopts a half-chair conformation with the 4-aryl substituent in a pseudo-axial position .
- Hydrogen Bonding: N–H···O interactions between the pyrimidinone NH and carbonyl oxygen stabilize crystal packing. Graph set analysis (e.g., motifs) classifies these interactions .
- Torsional Angles: The cyclopentyl ester group exhibits restricted rotation due to steric hindrance, influencing molecular symmetry .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity in the synthesis of substituted dihydropyrimidines?
Methodological Answer: Regioselectivity is controlled by:
- Catalysts: Lewis acids (e.g., ZnCl) favor cyclization over side reactions by polarizing carbonyl groups .
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states for cyclocondensation, while non-polar solvents may lead to incomplete ring closure .
- Temperature: Higher temperatures (100–120°C) accelerate cyclization but may degrade sensitive substituents (e.g., halogenated aryl groups) .
Q. What methodologies are used to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) to minimize variability .
- Purity Analysis: HPLC or LC-MS confirms compound purity (>98%) to exclude confounding effects from impurities .
- Structural Analog Comparison: Compare activity of the 3-chlorophenyl derivative with analogs (e.g., 4-ethoxyphenyl) to isolate electronic vs. steric effects .
Q. How can hydrogen bonding patterns in the crystal structure inform drug design?
Methodological Answer:
- Solubility Prediction: Strong N–H···O networks reduce solubility, while weak interactions (e.g., C–H···π) may enhance it .
- Bioavailability: Intermolecular hydrogen bonds in the crystal lattice correlate with melting points, affecting dissolution rates .
- Target Binding: Similarity between crystal packing motifs (e.g., ) and protein active sites guides scaffold optimization for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
